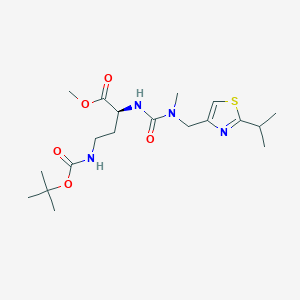

Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate

Description

This compound is a synthetic organic molecule featuring a complex structure with multiple functional groups:

- Methyl ester: Enhances lipophilicity and stability.

- tert-Butoxycarbonyl (Boc) group: Protects the amine during synthesis.

- 2-Isopropylthiazole moiety: Contributes to steric and electronic effects, influencing molecular interactions.

Its structural complexity suggests applications in medicinal chemistry, particularly as a precursor for peptidomimetics or enzyme inhibitors.

Properties

Molecular Formula |

C19H32N4O5S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

methyl (2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate |

InChI |

InChI=1S/C19H32N4O5S/c1-12(2)15-21-13(11-29-15)10-23(6)17(25)22-14(16(24)27-7)8-9-20-18(26)28-19(3,4)5/h11-12,14H,8-10H2,1-7H3,(H,20,26)(H,22,25)/t14-/m0/s1 |

InChI Key |

FMFBRDPKWHPUGW-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCNC(=O)OC(C)(C)C)C(=O)OC |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine during subsequent reactions. Source describes an eco-friendly protocol for Boc protection in water-acetone mixtures (9.5:0.5 v/v) at room temperature without acid/base catalysts. For example, 1 mmol of amine reacts with 1 mmol of di-tert-butyl dicarbonate [(Boc)₂O] in 10 mL of solvent, yielding Boc-protected amines in 70–99% after 2–5 hours . This method avoids isocyanate byproducts and leverages water’s hydrogen-bonding activation of (Boc)₂O’s carbonyl group, enhancing electrophilicity for nucleophilic amine attack .

Key parameters:

-

Solvent : Water-acetone (9.5:0.5)

-

Catalyst : None

-

Temperature : 25°C

-

Yield : 70–99% (isolated after column chromatography)

Synthesis of 2-Isopropylthiazol-4-ylmethyl Intermediate

The 2-isopropylthiazole ring is constructed via halogenation and condensation. Source outlines a four-step route starting from 2,2-dimethyl-4-methylene-1,3-dioxane:

-

Halogenation : Reaction with bromo-succinimide (NBS) in acetone yields a dibrominated intermediate.

-

Condensation : Thio-iso-butanamide reacts with the halogenated compound in refluxing acetone, forming 2-isopropyl-4-hydroxymethylthiazole (54–56% yield) .

-

Chlorination : Treatment with SOCl₂ in dichloromethane converts the hydroxymethyl group to chloromethyl (72–99% yield).

-

Amination : Substitution with methylamine in aqueous solution affords 2-isopropyl-4-(methylaminomethyl)thiazole (64–70% yield) .

Urea Formation and Coupling

The urea bridge links the Boc-protected amino acid and thiazole moieties. While explicit data for this specific urea is scarce, analogous methods involve:

-

Stepwise coupling : Reacting Boc-protected amino acid (e.g., Boc-L-aspartic acid β-methyl ester) with triphosgene to generate an isocyanate intermediate, followed by reaction with 2-isopropylthiazol-4-ylmethylamine.

-

One-pot synthesis : Using carbonyldiimidazole (CDI) to activate the carboxylic acid of the Boc-amino acid, then coupling with the thiazole-containing amine in THF at 0–25°C.

Typical conditions:

-

Solvent : THF or dichloromethane

-

Activator : CDI or triphosgene

-

Temperature : 0–25°C

-

Yield : 50–80% (estimated)

Final Esterification and Stereochemical Control

The methyl ester is typically introduced early via esterification of the carboxylic acid with methanol and thionyl chloride (SOCl₂). For example, Boc-protected L-aspartic acid reacts with SOCl₂ in methanol to form the methyl ester in >90% yield . Chirality is preserved by using L-aspartic acid and avoiding racemization-prone conditions (e.g., strong bases).

Integrated Synthetic Route

Combining these steps yields the target compound:

-

Boc Protection : Protect L-aspartic acid’s amine with (Boc)₂O in water-acetone .

-

Esterification : Convert β-carboxylic acid to methyl ester using SOCl₂/MeOH.

-

Thiazole Synthesis : Prepare 2-isopropyl-4-(methylaminomethyl)thiazole as per .

-

Urea Coupling : Link Boc-Asp(OMe)-OH isocyanate with thiazole-methylamine.

Hypothetical Yield : 40–60% overall (assuming 70–90% per step).

Analytical Validation

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate can undergo various chemical reactions, including:

Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

Oxidation and Reduction: The thiazole ring and methylureido group can participate in redox reactions under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while oxidation and reduction can modify the thiazole ring and methylureido group.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving thiazole-containing compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzymes involved in metabolic pathways.

Receptors: Binding to receptors and modulating their activity.

Pathways: Interference with signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : (S)-Methyl-3-methyl-2-((4-nitrophenoxy)carbonylamino)butanoate

- Key differences: Replaces the Boc-protected amine with a 4-nitrophenoxy carbonyl group. Lacks the ureido-thiazole moiety.

- Molecular weight : 296.28 g/mol (C₁₃H₁₆N₂O₆) vs. the target compound’s estimated molecular weight of ~425 g/mol.

- Implications :

Compound B : 4-Hydroxy-5-({4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)methoxy]phenyl}methyl)-2,5-dihydro-1,3-thiazol-2-one

- Key differences :

- Features a benzopyran-substituted thiazole instead of 2-isopropylthiazole.

- Includes a hydroxylated dihydrothiazolone ring.

- Implications :

Physicochemical and Spectroscopic Comparisons

NMR Analysis

- Target compound : Expected chemical shifts for the Boc group (~1.4 ppm for tert-butyl protons) and thiazole protons (~6.5–8.5 ppm).

- Compound 1 and 7 (from ): Similar backbone environments but divergent shifts in regions corresponding to substituents (e.g., thiazole vs. non-thiazole groups). Example: Protons near the ureido linkage in the target compound would show distinct shifts compared to simpler esters like Compound A .

Solubility and Stability

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| LogP | ~3.5 (estimated) | ~1.8 | ~2.4 |

| Aqueous Solubility | Low (Boc group) | Moderate (nitro group) | High (hydroxyl groups) |

| Stability in Acid | Boc deprotection occurs | Nitro group reduction | Stable |

Bioactivity and Functional Implications

- No direct data is available, but structural parallels imply possible therapeutic relevance .

- Compound B : Documented antioxidant activity due to benzopyran-thiazole synergy, a feature absent in the target compound .

- Lumping Strategy () :

- Compounds with similar backbones (e.g., ureido linkages) but varying substituents may be grouped for computational modeling.

- Example: Target compound and Compound A could be lumped for studying ester hydrolysis but treated separately for bioactivity .

Biological Activity

Methyl (S)-4-((tert-butoxycarbonyl)amino)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₂₂N₂O₄ |

| Molecular Weight | 246.3 g/mol |

| IUPAC Name | methyl (S)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| PubChem CID | 45382265 |

| CAS Number | 1093192-07-4 |

This compound exhibits its biological activity primarily through its interaction with specific protein targets involved in cellular processes. Notably, compounds with similar structures have been shown to inhibit mitotic kinesins, such as HSET (KIFC1), which play crucial roles in spindle assembly during cell division. By disrupting these processes, the compound may induce cell cycle arrest and apoptosis in cancer cells.

Efficacy in Biological Assays

Recent studies have demonstrated the efficacy of this compound in various biological assays:

-

In Vitro Inhibition Studies :

- The compound showed significant inhibition of HSET with micromolar potency in vitro, similar to other thiazole derivatives that have been explored for their anticancer properties .

- A multipolar spindle assay indicated that treatment with this compound resulted in an increase in multipolar mitoses in centrosome-amplified cancer cell lines, suggesting its potential as a therapeutic agent against certain types of cancer .

-

Selectivity and Potency :

- The selectivity of the compound for HSET over other mitotic kinesins was evaluated, showing high selectivity ratios which are crucial for minimizing off-target effects .

- Further structure-activity relationship studies indicated that specific modifications to the thiazole ring significantly affected the potency of the compounds, emphasizing the importance of structural optimization in drug design .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study involving human colon cancer cells demonstrated that treatment with this compound led to a marked increase in cell death compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates and found a significant correlation between compound concentration and apoptotic cell population .

- Case Study 2 : In another investigation, researchers evaluated the pharmacokinetics of this compound in vivo using mouse models. Results indicated a favorable half-life and metabolic stability, which are essential for therapeutic efficacy .

Q & A

Basic Questions

Q. What are the key synthetic strategies for constructing the urea and tert-butoxycarbonyl (Boc) moieties in this compound?

- The urea linkage can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between an isocyanate and amine precursor. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃). Critical steps include maintaining anhydrous conditions to avoid premature deprotection and monitoring coupling efficiency via LC-MS .

- Example protocol : For the ureido moiety, react 2-isopropylthiazol-4-ylmethylamine with 3-methylisocyanate in THF at 0°C. For Boc protection, treat the free amine with Boc₂O in DCM and triethylamine.

Q. How should researchers purify this compound and validate its structural integrity?

- Purification often involves preparative reversed-phase HPLC (RP-HPLC) with gradients of acetonitrile/water. Structural validation requires:

- NMR : Confirm stereochemistry (e.g., S-configuration) via NOESY or chiral shift reagents.

- LC-MS : Verify molecular weight (e.g., [M+H]⁺ ion) and assess purity (>95%) .

Q. What spectroscopic methods are essential for characterizing intermediates during synthesis?

- FT-IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and Boc C=O (~1740 cm⁻¹).

- ¹H/¹³C NMR : Assign signals for the thiazole ring (δ 6.8–7.5 ppm for protons) and tert-butyl groups (δ 1.2–1.4 ppm).

- HRMS : Validate exact mass (±5 ppm) to distinguish isomers .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity at the (S)-configured amino acid center?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalytic methods (e.g., asymmetric hydrogenation). Monitor optical rotation and confirm enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC). Epimerization risks increase under basic or high-temperature conditions; optimize reaction pH (<8) and temperature (<25°C) .

Q. How to resolve conflicting data in impurity profiling, such as co-eluting epimers?

- Method : Employ orthogonal separation techniques:

- Ion-pair chromatography : Add heptafluorobutyric acid (HFBA) to improve resolution of charged species.

- 2D-LC : Couple a size-exclusion column with RP-HPLC to separate by size and polarity.

Q. What in vitro assays are suitable for evaluating bioactivity, given the compound’s urea and thiazole motifs?

- Enzyme inhibition assays : Test against serine proteases (e.g., thrombin) due to urea’s hydrogen-bonding potential. Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) and measure IC₅₀ via fluorescence quenching.

- Cellular uptake studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify uptake in cancer cell lines using flow cytometry .

Q. How to assess hydrolytic stability of the methyl ester and Boc groups under physiological conditions?

- Protocol : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via:

- LC-MS : Detect ester hydrolysis (mass shift +16 Da for carboxylic acid).

- TLC : Track Boc deprotection (Rf increase in ethyl acetate/hexane).

Q. What computational methods aid in predicting metabolic pathways or off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.